
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with an amino group, two fluorine atoms, and a p-tolyl group attached to a propanoic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Amino-3-(p-tolyl)propanoic acid
- (S)-3-Amino-2-fluoro-3-(p-tolyl)propanoic acid
- (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid
Uniqueness
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance its metabolic stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12ClF2NO2 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
(3S)-3-amino-2,2-difluoro-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-6-2-4-7(5-3-6)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1 |
Clé InChI |
MRIFYYLAWSTBEB-QRPNPIFTSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
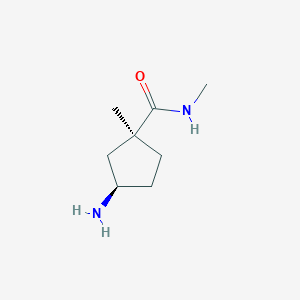
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
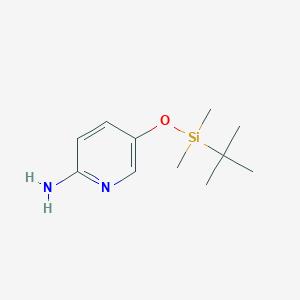
![Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)
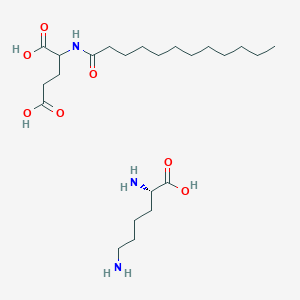
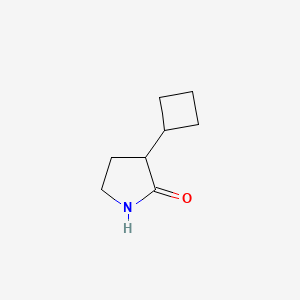
![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
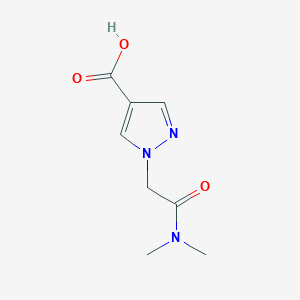
![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
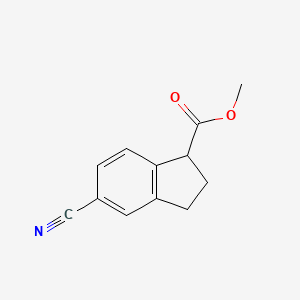
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
